The Strategic Utility of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride in Modern Drug Discovery: A Technical Guide
The Strategic Utility of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry
In the landscape of contemporary drug design, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. Among the emerging functional groups, the pentafluorosulfur (SF₅) group has garnered significant attention for its unique and highly desirable characteristics.[1] Often referred to as a "super-trifluoromethyl" group, the SF₅ moiety offers a compelling combination of properties that can be strategically leveraged to overcome common challenges in drug development.[2] This technical guide provides an in-depth exploration of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (CAS 1240257-81-1), a key building block that enables the incorporation of the valuable 3-chloro-5-(pentafluorosulfur)phenyl motif into a diverse range of molecular architectures.
The SF₅ group is characterized by its octahedral geometry, high electronegativity, and exceptional thermal and chemical stability.[3] These attributes contribute to its ability to significantly modulate the physicochemical and biological properties of a parent molecule. In the context of drug discovery, the introduction of an SF₅ group can lead to:
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Enhanced Metabolic Stability: The robust nature of the S-F bonds renders the SF₅ group highly resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[4]
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Improved Lipophilicity and Membrane Permeability: The SF₅ group can enhance a molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[1]
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Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the SF₅ moiety can significantly influence the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic profiles.[4]
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Unique Steric Profile: The distinct size and shape of the SF₅ group can facilitate novel and favorable interactions within a biological target's binding pocket.[3]
This guide will delve into the synthesis, reactivity, and strategic applications of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this powerful synthetic tool.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows.
| Property | Value | Source |
| CAS Number | 1240257-81-1 | [1][5] |
| Molecular Formula | C₇H₃Cl₂F₅OS | [5] |
| Molecular Weight | 301.06 g/mol | [5] |
| Appearance | Not specified (typically a solid or liquid) | - |
| Purity | ≥95% (as commercially available) | [1] |
Safety and Handling: 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride
The synthesis of the title compound is achieved through a two-stage process, beginning with the preparation of the corresponding benzoic acid precursor, followed by its conversion to the acyl chloride.
Stage 1: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid
A plausible synthetic route to 3-Chloro-5-(pentafluorosulfur)benzoic acid, based on established methodologies for analogous compounds, is outlined below. This multi-step synthesis highlights the versatility of SF₅-containing building blocks.
A [label="3-Amino-5-chlorotoluene"]; B [label="3-Chloro-5-iodotoluene"]; C [label="3-Chloro-5-(pentafluorosulfur)toluene"]; D [label="3-Chloro-5-(pentafluorosulfur)benzoic acid"];
A -> B [label=" Sandmeyer Reaction\n (NaNO₂, KI)"]; B -> C [label=" SF₅Cl, Radical Initiator\n (e.g., AIBN)"]; C -> D [label=" Oxidation\n (e.g., KMnO₄)"]; }
Synthetic pathway to the benzoic acid precursor.
Experimental Protocol (Illustrative):
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Diazotization and Iodination (Sandmeyer Reaction): 3-Amino-5-chlorotoluene is treated with sodium nitrite in the presence of an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent reaction with potassium iodide yields 3-chloro-5-iodotoluene. The rationale for this step is the facile conversion of an amino group to a more versatile halide for subsequent cross-coupling or substitution reactions.
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Pentafluorosulfanylation: The resulting 3-chloro-5-iodotoluene is then subjected to a reaction with a pentafluorosulfur source, such as pentafluorosulfur chloride (SF₅Cl), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the critical SF₅ moiety onto the aromatic ring. The choice of a radical-mediated process is often necessary for the introduction of the SF₅ group onto aryl systems.
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Oxidation: The methyl group of 3-Chloro-5-(pentafluorosulfur)toluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. This classical transformation provides the desired 3-Chloro-5-(pentafluorosulfur)benzoic acid.
Stage 2: Conversion to 3-Chloro-5-(pentafluorosulfur)benzoyl chloride
The conversion of the carboxylic acid to the corresponding benzoyl chloride is a standard and high-yielding transformation in organic synthesis. The high reactivity of the benzoyl chloride makes it a superior acylating agent compared to the parent carboxylic acid.
BenzoicAcid [label="3-Chloro-5-(pentafluorosulfur)benzoic acid"]; ThionylChloride [label="SOCl₂ or (COCl)₂", shape=ellipse, fillcolor="#FFFFFF"]; BenzoylChloride [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"];
BenzoicAcid -> BenzoylChloride [label=" Chlorinating Agent\n (e.g., Thionyl Chloride)"]; ThionylChloride -> BenzoylChloride [style=dashed]; }
Conversion of the benzoic acid to the benzoyl chloride.
Experimental Protocol:
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Materials:
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3-Chloro-5-(pentafluorosulfur)benzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
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Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
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Procedure (using Thionyl Chloride):
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-Chloro-5-(pentafluorosulfur)benzoic acid in an excess of thionyl chloride.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product can be co-evaporated with an anhydrous solvent like toluene.
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The resulting crude 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.
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The use of thionyl chloride is advantageous as the byproducts (HCl and SO₂) are gaseous and easily removed. Oxalyl chloride with a catalytic amount of DMF is another effective and often milder alternative.
Reactivity and Synthetic Applications
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly reactive electrophile, primarily undergoing nucleophilic acyl substitution reactions. The presence of the strongly electron-withdrawing SF₅ and chloro groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
Reactions with Nucleophiles
The primary utility of this reagent lies in its efficient reaction with a wide range of nucleophiles to form stable amide and ester linkages, which are fundamental in the synthesis of pharmaceuticals.
BenzoylChloride [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"]; Amine [label="Primary or Secondary Amine (R₂NH)", shape=ellipse, fillcolor="#FFFFFF"]; Alcohol [label="Alcohol or Phenol (R'OH)", shape=ellipse, fillcolor="#FFFFFF"]; Amide [label="N-Substituted Amide"]; Ester [label="Ester"];
BenzoylChloride -> Amide [label=" Amine Nucleophile"]; Amine -> Amide [style=dashed]; BenzoylChloride -> Ester [label=" Alcohol Nucleophile"]; Alcohol -> Ester [style=dashed]; }
Key reactions of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.
1. Amide Formation (Aminolysis):
The reaction with primary and secondary amines is typically rapid and high-yielding, proceeding under mild conditions. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.
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Experimental Protocol (General):
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Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (1.0-1.1 equivalents) in the same solvent dropwise to the cooled amine solution.
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Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
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Upon completion, the reaction is typically worked up by washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and solvent evaporation.
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The resulting amides are often crystalline solids that can be purified by recrystallization or column chromatography.
2. Ester Formation (Alcoholysis):
Alcohols and phenols react with 3-Chloro-5-(pentafluorosulfur)benzoyl chloride to form the corresponding esters. This reaction is generally slower than aminolysis and may require heating or the use of a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base.
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Experimental Protocol (General):
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Dissolve the alcohol or phenol (1.0 equivalent), a non-nucleophilic base (1.5-2.0 equivalents, e.g., pyridine or triethylamine), and a catalytic amount of DMAP in an anhydrous aprotic solvent.
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Add 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (1.1-1.2 equivalents) and stir the reaction at room temperature or with gentle heating until completion.
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The workup procedure is similar to that for amide synthesis.
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Strategic Applications in Drug Discovery
The true value of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride lies in its ability to introduce the 3-chloro-5-(pentafluorosulfur)phenyl moiety into drug candidates, thereby leveraging the unique properties of the SF₅ group to enhance pharmacological profiles.
While specific FDA-approved drugs containing this exact moiety are not yet prevalent, the broader class of SF₅-containing compounds is of significant interest in pharmaceutical research.[3] The 3-chloro-5-(pentafluorosulfur)benzoyl scaffold can be envisioned as a key component in the synthesis of novel inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors.
Illustrative Application Workflow:
Start [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"]; CoreScaffold [label="Bioactive Core Scaffold\n(e.g., amine-containing heterocycle)"]; Coupling [label="Amide Coupling Reaction"]; LeadCompound [label="Novel Lead Compound\nwith SF₅ Moiety"]; Screening [label="Biological Screening\n(e.g., Kinase Assay)"]; Optimization [label="Lead Optimization"]; Candidate [label="Drug Candidate"];
Start -> Coupling; CoreScaffold -> Coupling; Coupling -> LeadCompound; LeadCompound -> Screening; Screening -> Optimization; Optimization -> Candidate; }
Role in a typical drug discovery workflow.
In a typical drug discovery program, a core scaffold with known or predicted biological activity is often identified. If this scaffold contains a suitable nucleophilic handle, such as a primary or secondary amine, it can be readily coupled with 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. The resulting library of novel compounds can then be screened for enhanced potency, selectivity, and improved pharmacokinetic properties. The SF₅ group, in this context, acts as a powerful tool for structure-activity relationship (SAR) studies, allowing for fine-tuning of a lead compound's characteristics.
Conclusion
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a valuable and highly reactive building block for the synthesis of novel organic molecules. Its utility is intrinsically linked to the exceptional properties of the pentafluorosulfur group, which has emerged as a compelling substituent in modern medicinal chemistry. The straightforward synthesis of this benzoyl chloride and its predictable reactivity with a wide array of nucleophiles make it an accessible tool for researchers aiming to incorporate the 3-chloro-5-(pentafluorosulfur)phenyl moiety into their target compounds. As the exploration of SF₅-containing pharmaceuticals continues to expand, the strategic application of reagents like 3-Chloro-5-(pentafluorosulfur)benzoyl chloride will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
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AccelaChemBio. 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. [Link]
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Gao, B., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(5), 2085. [Link]
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PrepChem. Preparation of benzoyl chloride. [Link]
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Ataman Kimya. BENZOYL CHLORIDE. [Link]
- Zhang, M., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(3), 166-168.
Sources
- 1. 1240257-81-1 Cas No. | 3-Chloro-5-(pentafluorosulfur)benzoyl chloride | Apollo [store.apolloscientific.co.uk]
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- 5. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
